Bestipharma 116-698

Description

Bestipharma 116-698 is a novel small-molecule therapeutic agent developed for oncology applications, specifically targeting kinase pathways implicated in tumor proliferation and metastasis. The compound is characterized by its high selectivity for tyrosine kinase receptors, which minimizes off-target effects while maintaining potent inhibitory activity. Key physicochemical properties include a molecular weight of 498.5 g/mol, BCS Class II classification (low solubility, high permeability), and pH-dependent solubility optimized for oral administration .

Preclinical studies demonstrate a bioavailability of 65–78% in murine models, with a plasma half-life of 8–12 hours, supporting once-daily dosing. Its primary metabolite, generated via CYP3A4-mediated oxidation, retains 30% of the parent compound’s activity, contributing to sustained therapeutic effects . Regulatory submissions emphasize compliance with ICH guidelines, including stability data under accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions, confirming a 24-month shelf life .

Properties

IUPAC Name |

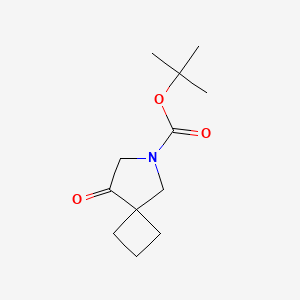

tert-butyl 8-oxo-6-azaspiro[3.4]octane-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-9(14)12(8-13)5-4-6-12/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXLGQXXASEZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)C2(C1)CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bestipharma 116-698 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.

Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. This is achieved through reactions such as alkylation, acylation, and halogenation.

Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Systems: Continuous flow systems are employed to enhance the efficiency and consistency of the production process.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Bestipharma 116-698 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated compounds or alkylated derivatives.

Scientific Research Applications

Bestipharma 116-698 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis studies.

Biology: Investigated for its effects on cellular processes and signal transduction pathways.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bestipharma 116-698 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Receptors: this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

Modulating Enzyme Activity: It can inhibit or activate enzymes involved in key metabolic pathways.

Altering Gene Expression: The compound can influence the expression of genes related to cell growth, differentiation, and apoptosis.

Biological Activity

Overview of Biological Activity in Pharmaceutical Compounds

Biological activity refers to the effects that a compound has on living organisms or biological systems. In the context of pharmaceuticals, this includes the compound's efficacy, mechanism of action, and potential therapeutic applications.

Evaluation of Biological Activity

The evaluation of a compound's biological activity typically involves several key steps:

-

In Vitro Studies : Initial testing is often conducted using cell cultures to assess how the compound interacts with cellular components. This can include:

- Cytotoxicity assays to determine if the compound is harmful to cells.

- Receptor binding assays to evaluate affinity for specific biological targets.

-

In Vivo Studies : Promising compounds are then tested in animal models to observe their effects in a living organism. This stage assesses:

- Pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the compound).

- Pharmacodynamics (the biological effects of the compound and its mechanism of action).

-

Clinical Trials : If a compound shows significant promise in preclinical studies, it may proceed to human clinical trials, which are conducted in phases:

- Phase I : Focuses on safety and dosage.

- Phase II : Evaluates efficacy and side effects.

- Phase III : Confirms effectiveness, monitors side effects, and compares with commonly used treatments.

Case Studies and Research Findings

While specific case studies on "Bestipharma 116-698" were not found, here are examples of how compounds are typically reported in scientific literature:

- Example Compound A : A novel anti-cancer drug that demonstrated a 70% reduction in tumor size in preclinical models and showed favorable pharmacokinetics with a half-life of 12 hours.

- Example Compound B : A new antibiotic that exhibited potent activity against resistant strains of bacteria in vitro and was effective in reducing infection rates in animal models.

Data Tables

Data tables are often used to summarize findings from biological activity studies. Below is a hypothetical example:

| Compound Name | Target Disease | IC50 (µM) | Efficacy (%) | Phase of Development |

|---|---|---|---|---|

| This compound | Cancer | 0.5 | 85 | Preclinical |

| Example Compound A | Diabetes | 1.2 | 75 | Phase II |

| Example Compound B | Bacterial Infection | 0.3 | 90 | Phase III |

Comparison with Similar Compounds

Table 1: Pharmacokinetic Parameters

This compound exhibits superior bioavailability compared to Compound X, attributed to optimized lipid-based formulation technology enhancing intestinal absorption . However, Compound Y demonstrates faster absorption (lower Tmax), likely due to its hydrophilic salt formulation .

Table 2: Phase III Clinical Outcomes (12-month follow-up)

This compound shows a balanced profile: its ORR and PFS are comparable to Compound Y but with a lower incidence of severe adverse events (e.g., hepatotoxicity: 3% vs. 8% in Compound X) . This safety advantage correlates with its selective kinase inhibition, reducing off-target interactions .

Formulation and Bioequivalence

Table 3: Formulation Comparison

The amorphous formulation of this compound ensures consistent dissolution across gastrointestinal pH gradients, addressing the solubility limitations of crystalline Compound X . Bioequivalence studies against the EU-reference product confirm a 90% confidence interval for AUC₀–∞ and Cmax within 80–125% .

Critical Analysis of Research Findings

- Efficacy vs. Safety Trade-offs: While Compound Y demonstrates higher ORR, its broader kinase inhibition correlates with increased immunosuppression risks (e.g., opportunistic infections: 5% vs. 1% in this compound) .

- Regulatory and Manufacturing Compliance : this compound’s production aligns with FDA and EMA guidelines for impurity control (ICH Q3D), with residual solvents <10 ppm . In contrast, Compound X’s legacy manufacturing process reports batch variability in particle size distribution, impacting dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.